Homoepibatidine
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Overview
Description
Homoepibatidine is a synthetic analogue of epibatidine, an alkaloid originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. This compound is known for its potent analgesic properties, which are attributed to its interaction with nicotinic acetylcholine receptors. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of homoepibatidine involves several key steps, starting from the 8-azabicyclo[3.2.1]oct-6-ene and 9-azabicyclo[4.2.1]oct-7-ene precursors. These precursors are crucial for the reductive Heck coupling reactions . The total synthesis of this compound can be achieved using palladium-catalyzed Heck-type coupling reactions . Alternative synthetic routes involve starting from cyclohepta- and cycloocta-1,3-diene, followed by deoxygenation of tropane and homotropane epoxides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of palladium-catalyzed reactions and the availability of key precursors make the synthesis scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Homoepibatidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reductive reactions, such as the Heck coupling mentioned earlier, are crucial in its synthesis.
Substitution: this compound can undergo substitution reactions, particularly involving the pyridyl nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium catalysts are commonly used in reductive coupling reactions.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various analogues of this compound, which may exhibit different pharmacological properties.
Scientific Research Applications
Homoepibatidine has several scientific research applications:
Chemistry: It serves as a model compound for studying the structure-activity relationships of nicotinic acetylcholine receptor agonists.
Biology: this compound is used to investigate the binding properties and functional roles of nicotinic acetylcholine receptors in biological systems.
Medicine: Due to its potent analgesic properties, this compound is studied for its potential use in pain management and as a lead compound for developing new analgesics.
Industry: The compound’s unique properties make it valuable for the development of new pharmaceuticals and chemical probes.
Mechanism of Action
Homoepibatidine exerts its effects by binding to nicotinic acetylcholine receptors, specifically the neuronal subtypes. It acts as an agonist, leading to the activation of these receptors and subsequent depolarization of neuronal membranes . The molecular targets include various subunits of the nicotinic acetylcholine receptors, such as alpha-7, alpha-4, and beta-2 .
Comparison with Similar Compounds
Similar Compounds
Epibatidine: The parent compound, known for its potent analgesic properties.
Dihomoepibatidine: Another analogue with similar binding properties but lower affinity for nicotinic receptors.
Epibatidine Analogues: Various analogues with modifications in the pyridyl nitrogen or other structural elements.
Uniqueness
This compound is unique due to its specific binding affinity and potency at nicotinic acetylcholine receptors. Compared to epibatidine, this compound exhibits similar potency but may have different pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H15ClN2 |
---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
6-(6-chloropyridin-3-yl)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C12H15ClN2/c13-12-5-4-8(7-14-12)10-6-9-2-1-3-11(10)15-9/h4-5,7,9-11,15H,1-3,6H2 |
InChI Key |
GDSORCYTZJIZHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C(C1)N2)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
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